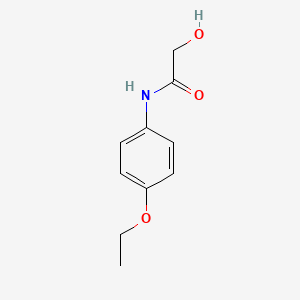

N-(4-ethoxyphenyl)-2-hydroxyacetamide

Vue d'ensemble

Description

N-(4-ethoxyphenyl)-2-hydroxyacetamide (EHA) is a compound that has been studied for its potential use in various scientific research applications. It is a small molecule that has a wide range of applications in laboratory experiments, and its structure and properties have been studied extensively. It is a versatile compound with a wide range of biological activities, and its use has been studied in various fields such as biochemistry, pharmacology, and toxicology.

Applications De Recherche Scientifique

Synthesis of β-Lactam Antibiotics

N-(4-ethoxyphenyl)-2-hydroxyacetamide: is utilized in the synthesis of β-lactam antibiotics . This class of antibiotics includes penicillins, cephalosporins, monobactams, and carbapenems, which are widely used to treat bacterial infections. The compound serves as a precursor in the Staudinger reaction, which is a [2+2] ketene-imine cycloaddition process, to produce N-(4-ethoxyphenyl)-2-azetidinones . These intermediates are then transformed into N-dearylated 2-azetidinones using ceric ammonium nitrate, yielding products that are essential for the development of new antibiotic agents .

Anticancer Agent Development

The compound has been reported to play a significant role in the development of anticancer agents. Specifically, it is involved in the semi-synthesis of novel agents like Taxol and Taxotere . These are chemotherapeutic drugs used in the treatment of various cancers, including ovarian, breast, lung, and prostate cancer. The compound’s role in the synthesis of these drugs highlights its importance in advancing cancer treatment options.

Tumor Inhibition Studies

N-(4-ethoxyphenyl)-2-hydroxyacetamide: derivatives, such as N-(4-ethoxyphenyl)-retinamide , have been studied for their ability to inhibit tumor growth in vitro. These studies have shown that the compound can inhibit several types of tumors, including those resistant to other forms of retinoic acid, at micromolar concentrations . This suggests potential applications in developing new chemotherapy drugs or chemo-preventive agents.

Analytical Chemistry

In the field of analytical chemistry, N-(4-ethoxyphenyl)-2-hydroxyacetamide is suggested as an indispensable internal standard for the accurate determination of fenretinide levels in tissues . This is crucial for pre-clinical trials and for the correct determination of fenretinide and its metabolites by chromatography, thereby ensuring the reliability of analytical results in pharmaceutical research.

Protective Group Chemistry

The compound is also significant in protective group chemistry, particularly for the protection of the amide-NH group. This area has received little attention, and N-(4-ethoxyphenyl)-2-hydroxyacetamide provides a method for amide-NH protection, which is a common feature in the preparation of N-unsubstituted β-lactams . These N-unsubstituted β-lactams are key intermediates in synthesizing biologically active antibiotics.

Synthesis Optimization

Research has been conducted to optimize the synthesis of N-(4-ethoxyphenyl)-2-hydroxyacetamide derivatives. For instance, a scalable, operator-friendly, and one-step procedure to synthesize highly pure N-(4-ethoxyphenyl)-retinamide without purification work-up and in quantitative yield has been reported . This contributes to the cost-effectiveness and efficiency of producing compounds for pharmaceutical applications.

Mécanisme D'action

Target of Action

N-(4-ethoxyphenyl)-2-hydroxyacetamide, also known as Phenacetin, primarily targets the sensory tracts of the spinal cord . It acts as a pain-relieving and fever-reducing drug .

Mode of Action

N-(4-ethoxyphenyl)-2-hydroxyacetamide exerts its analgesic effects due to its actions on the sensory tracts of the spinal cord . In addition, it has a depressant action on the heart, where it acts as a negative inotrope . It is an antipyretic, acting on the brain to decrease the temperature set point .

Biochemical Pathways

The biochemical pathways affected by N-(4-ethoxyphenyl)-2-hydroxyacetamide are primarily related to pain and temperature regulation. The compound interacts with the sensory tracts of the spinal cord and the brain to exert its analgesic and antipyretic effects .

Pharmacokinetics

Usually, N-(4-ethoxyphenyl)-2-hydroxyacetamide’s ether is cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic .

Result of Action

The primary result of N-(4-ethoxyphenyl)-2-hydroxyacetamide’s action is the reduction of pain and fever. It achieves this by acting on the sensory tracts of the spinal cord and the brain .

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)-2-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-2-14-9-5-3-8(4-6-9)11-10(13)7-12/h3-6,12H,2,7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUHYRDNSIRHHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177041 | |

| Record name | Fenacetinol [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-2-hydroxyacetamide | |

CAS RN |

22521-79-5 | |

| Record name | N-(4-Ethoxyphenyl)-2-hydroxyacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22521-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenacetinol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022521795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenacetinol [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENACETINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP28AL52TM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.